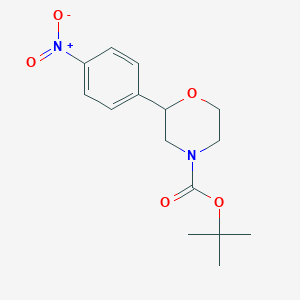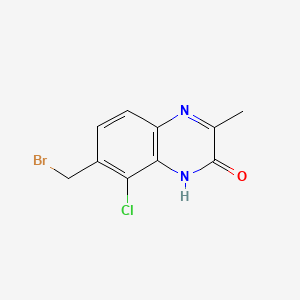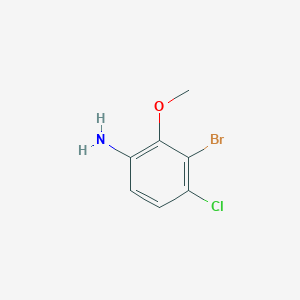
(3-Amino-6-chloro-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-6-chloro-2-fluorophenyl)boronic acid: is an organoboron compound with the molecular formula C6H6BClFNO2 . It is a derivative of boronic acid, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-chloro-2-fluorophenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 3-amino-phenylboronic acid, undergoes halogenation to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Amination: The halogenated intermediate is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3-Amino-6-chloro-2-fluorophenyl)boronic acid can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: for coupling reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Substituted phenylboronic acids: from nucleophilic substitution.
Nitro derivatives: from oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Diagnostic Tools: Used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Agriculture: Employed in the synthesis of agrochemicals that enhance crop protection and yield
Mécanisme D'action
The mechanism of action of (3-Amino-6-chloro-2-fluorophenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the presence of amino, chloro, and fluoro substituents can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
- (3-Fluorophenyl)boronic acid
- (3-Chloro-2-fluorophenyl)boronic acid
- (3-Amino-2-fluorophenyl)boronic acid
Comparison:
- (3-Amino-6-chloro-2-fluorophenyl)boronic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the phenyl ring, which imparts distinct reactivity and binding properties.
- (3-Fluorophenyl)boronic acid lacks the amino and chloro groups, resulting in different reactivity and applications.
- (3-Chloro-2-fluorophenyl)boronic acid lacks the amino group, which affects its ability to participate in certain reactions and interactions.
- (3-Amino-2-fluorophenyl)boronic acid lacks the chloro group, leading to variations in its chemical behavior and potential applications .
Propriétés
Formule moléculaire |
C6H6BClFNO2 |
|---|---|
Poids moléculaire |
189.38 g/mol |
Nom IUPAC |
(3-amino-6-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
Clé InChI |
CCUMCNXSOKYWGY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)


